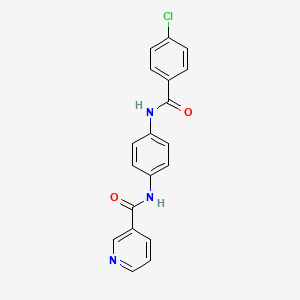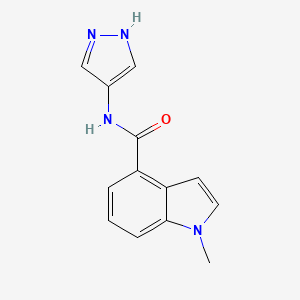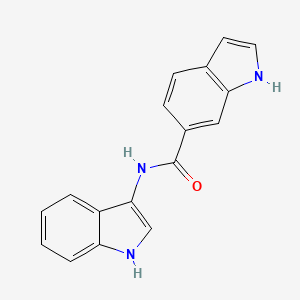
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide, also known as IBF, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. IBF is a member of the benzofuran family and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. In
Mechanism of Action
The mechanism of action of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide is not fully understood, but it has been proposed to act through multiple pathways. N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and block cell cycle progression in cancer cells. Additionally, N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has also been found to reduce oxidative stress by increasing antioxidant enzyme activity and decreasing reactive oxygen species levels.
Advantages and Limitations for Lab Experiments
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide also has some limitations, including its poor solubility in aqueous solutions and its limited availability.
Future Directions
There are several future directions for the study of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further studies are needed to optimize the synthesis and purification of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide and to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide involves the reaction of 2-bromo-1-benzofuran with indole-3-carboxamide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
IUPAC Name |
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-9-11-5-1-4-8-15(11)21-16)19-14-10-18-13-7-3-2-6-12(13)14/h1-10,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLUHKTBJZPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B6641900.png)
![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)



![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)